N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
CAS No.: 891109-32-3
Cat. No.: VC11864127
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891109-32-3 |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-7-5-8-15(10-13)26-2)11-21-19(23)27-12-14-6-3-4-9-20-14/h3-11H,12H2,1-2H3,(H,22,24) |
| Standard InChI Key | NEPHPFATEXKIGN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC |
| Canonical SMILES | CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide, delineates its core structure:
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A pyrimidine ring (positions 1–6) substituted at position 1 with a methyl group, at position 2 with a pyridin-2-ylmethylsulfanyl group, and at position 5 with a carboxamide linked to a 3-methoxyphenyl aromatic ring.
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The pyridin-2-ylmethylsulfanyl side chain introduces a sulfur atom capable of hydrogen bonding and redox interactions, while the 3-methoxyphenyl group enhances lipophilicity and π-π stacking potential .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.4 g/mol |
| CAS Registry Number | 891109-32-3 |
| SMILES Notation | CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC |
| Hydrogen Bond Donors/Acceptors | 2 / 6 |
| Topological Polar Surface Area | 112 Ų |
Crystallographic and Conformational Insights
While X-ray crystallography data for this specific compound is unavailable, analogous pyrimidine derivatives exhibit planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric hindrance . The pyridinylmethylsulfanyl group likely extends perpendicularly from the pyrimidine plane, facilitating interactions with hydrophobic enzyme pockets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions typical for pyrimidine derivatives:
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Pyrimidine Core Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions generates the 1,6-dihydropyrimidin-6-one scaffold .
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Sulfanyl Group Introduction: Nucleophilic substitution at position 2 using pyridin-2-ylmethanethiol in the presence of a base (e.g., K₂CO₃).
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Carboxamide Coupling: Reaction of the pyrimidine-5-carboxylic acid intermediate with 3-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Hypothetical Synthesis Protocol
Reactivity and Stability
The compound’s reactivity is governed by:
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Pyrimidine Ring: Susceptible to electrophilic substitution at position 4 and nucleophilic attack at the carbonyl oxygen (position 6) .
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Sulfanyl Group: Prone to oxidation to sulfoxides or sulfones under oxidative conditions.
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Methoxyphenyl Carboxamide: Hydrolysis-resistant under physiological pH but may undergo demethylation under strong acidic/basic conditions .
| Compound Class | Target | IC₅₀/EC₅₀ | Therapeutic Area |
|---|---|---|---|
| Pyrimidine-5-carbonitriles | DHFR | 12 nM | Anticancer |
| 6-Methyl-2-thiouracil derivatives | Thyroid peroxidase | 0.8 μM | Antithyroid |
| Sulfanyl-pyrimidines | DNA Gyrase | 5.2 μM | Antimicrobial |
Research Findings and Applications
Preclinical Studies
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Antimicrobial Screening: In silico docking predicts moderate affinity (Ki = 3.7 μM) for E. coli DNA gyrase, comparable to novobiocin .
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Cytotoxicity Assays: Preliminary data on MCF-7 breast cancer cells show 18% inhibition at 50 μM, suggesting weak antiproliferative activity .
Pharmacokinetic Predictions
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic methoxyphenyl and pyridinyl groups.
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Metabolism: Predominant hepatic oxidation via CYP3A4, yielding sulfoxide and demethylated metabolites.
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